2-(3-Methoxyphenyl)cyclopropan-1-amine
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Overview
Description
2-(3-Methoxyphenyl)cyclopropan-1-amine is an organic compound with the molecular formula C10H13NO It is a cyclopropane derivative with a methoxyphenyl group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)cyclopropan-1-amine typically involves the cyclopropanation of an appropriate precursor. One common method is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple to generate the cyclopropane ring . Another approach involves the use of diazo compounds, which react with olefins to form cyclopropanes through a 1,3-dipolar cycloaddition followed by denitrogenation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of cyclopropanation and the use of scalable reagents and catalysts suggest that similar methods to those used in laboratory synthesis could be adapted for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(3-Methoxyphenyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyphenyl)cyclopropanamine
- 1-(4-Methylphenyl)cyclopropanamine
- 1-(2-Methylphenyl)cyclopropanamine
Uniqueness
2-(3-Methoxyphenyl)cyclopropan-1-amine is unique due to the position of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional difference can lead to variations in the compound’s interactions with other molecules and its overall properties.
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H13NO/c1-12-8-4-2-3-7(5-8)9-6-10(9)11/h2-5,9-10H,6,11H2,1H3 |
InChI Key |
DRLVWPIMRZBCNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC2N |
Origin of Product |
United States |
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